MFCD03619847
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Overview
Description
MFCD03619847 is an organic compound that features a pyridine ring substituted with dimethyl groups at positions 4 and 6, a naphthalen-1-ylmethylsulfanyl group at position 2, and a carbonitrile group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03619847 typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyridine and a suitable nitrile source.
Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with a naphthalen-1-ylmethylthiol compound under basic conditions.
Final Assembly: The final product is obtained by introducing the carbonitrile group through a suitable nitrile source, such as cyanogen bromide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD03619847 can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
MFCD03619847 has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of MFCD03619847 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pyridine ring can also participate in π-π stacking interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-[(phenylmethyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with a phenyl group instead of a naphthalenyl group.
4,6-Dimethyl-2-[(benzyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
MFCD03619847 is unique due to the presence of the naphthalen-1-ylmethylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13-10-14(2)21-19(18(13)11-20)22-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHFPXHEDNKXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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